molecular formula C4H3ClO3 B1600536 4-Chloro-5-hydroxyfuran-2(5H)-one CAS No. 40636-99-5

4-Chloro-5-hydroxyfuran-2(5H)-one

Cat. No.: B1600536
CAS No.: 40636-99-5
M. Wt: 134.52 g/mol
InChI Key: PVHSTWIOXQEZNB-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxyfuran-2(5H)-one is an organic compound with the molecular formula C5H3ClO3. It is a chlorinated furanone derivative, known for its mutagenic properties. This compound is often found as a by-product in chlorinated water and has been studied for its potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one typically involves the chlorination of furan derivatives. One common method includes the chlorination of 5-hydroxyfuran-2(5H)-one using chlorine gas under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the chlorination of lignin and humic substances in water. This process is often part of water treatment procedures where chlorine is used as a disinfectant. The reaction conditions are optimized to maximize the yield of the desired compound while minimizing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxyfuran-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated furanone derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated furanones.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated furanone derivatives, which can have different chemical and biological properties.

Scientific Research Applications

4-Chloro-5-hydroxyfuran-2(5H)-one has been extensively studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of mutagenesis and carcinogenesis. The compound is also studied for its potential impacts on human health, particularly in the context of water disinfection by-products.

In chemistry, it serves as a model compound for studying the reactivity of chlorinated furanones. In biology and medicine, it is used to investigate the effects of chlorinated organic compounds on cellular processes and genetic material. Industrially, the compound is relevant in the context of water treatment and the formation of disinfection by-products.

Mechanism of Action

The mutagenic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one are primarily due to its ability to form DNA adducts, which can lead to mutations during DNA replication. The compound can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, including DNA, proteins, and lipids. These mechanisms contribute to its carcinogenic potential.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-5-hydroxyfuran-2(5H)-one include other chlorinated furanones such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and 3-Chloro-4-(trichloromethyl)-5-hydroxy-2(5H)-furanone. These compounds share similar structural features and chemical properties but differ in the number and position of chlorine atoms. The unique aspect of this compound is its specific reactivity and the types of DNA adducts it forms, which can result in different mutagenic and carcinogenic outcomes compared to its analogs.

Properties

IUPAC Name

3-chloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHSTWIOXQEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(OC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450732
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40636-99-5
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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